1,3-Diphenylpropan-2-ol vs. 3,3-Diphenylpropanol: Lipophilicity Differentiation for Membrane Permeability Profiling
The 1,3-diphenyl substitution pattern in the target compound yields a measured/calculated LogP of 2.83 [1] compared to a calculated XLogP3 of 3.30 for the regioisomer 3,3-diphenylpropanol (CAS 20017-67-8) . This 0.47 LogP unit difference corresponds to approximately a threefold difference in octanol-water partition coefficient, significantly altering predicted membrane permeability and oral bioavailability estimates.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 2.83 (measured/calculated LogP) |
| Comparator Or Baseline | 3,3-Diphenylpropanol: 3.30 (XLogP3) |
| Quantified Difference | ΔLogP = 0.47 units lower for target compound |
| Conditions | Calculated/experimental values from authoritative chemical databases |
Why This Matters
This lipophilicity difference dictates compound selection in ADME screening cascades where membrane permeability must be balanced with aqueous solubility for reliable assay performance.
- [1] ChemSrc. 1,3-Diphenylpropan-2-ol. LogP: 2.83270. View Source
